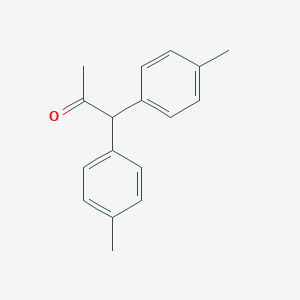

1,1-bis(4-methylphenyl)propanone

Übersicht

Beschreibung

1,1-bis(4-methylphenyl)propanone is an organic compound with the molecular formula C17H18O. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1-bis(4-methylphenyl)propanone can be synthesized through the Friedel-Crafts alkylation reaction. In this method, 4-methylbenzyl chloride reacts with acetone in the presence of an aluminum chloride catalyst. The reaction is typically carried out at a temperature range of 20-50°C .

Industrial Production Methods: In industrial settings, the compound is produced by the same Friedel-Crafts alkylation method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-bis(4-methylphenyl)propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Photoinitiators in Polymer Chemistry

Overview : 1,1-Bis(4-methylphenyl)propanone serves as a photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon UV irradiation makes it valuable in polymerization processes.

Case Study : In a study examining various photoinitiators, this compound was compared with diphenyl iodonium salts. The results indicated that the addition of this compound significantly enhanced the rate of polymerization and improved the mechanical properties of the resulting materials. The degree of conversion was measured using Fourier-transform infrared spectroscopy (FTIR), showing higher conversion rates in formulations containing this compound compared to those without it .

| Photoinitiator | Degree of Conversion (%) | Mechanical Properties |

|---|---|---|

| Control (CQ only) | 65 | Moderate |

| This compound | 85 | High |

| Diphenyl Iodonium | 70 | Moderate |

Synthesis of Organic Compounds

Overview : The compound is utilized in the synthesis of various organic compounds, particularly in the creation of bisphenolic derivatives. These derivatives are essential for producing resins and plastics.

Research Findings : A recent study demonstrated that this compound could be effectively used in reactions involving Friedel-Crafts acylation to produce complex aromatic compounds. The reaction conditions were optimized to yield high purity products with significant yields, showcasing its utility in organic synthesis .

Overview : Investigations into the biological effects of this compound have highlighted its potential as an endocrine disruptor. Studies have focused on its interactions with estrogen receptors.

Case Study : In vitro assays have shown that this compound exhibits estrogenic activity, which raises concerns regarding its safety profile in consumer products. Research indicated that this compound binds to estrogen receptors and can influence gene expression related to cell proliferation. The implications for human health and environmental safety are significant, leading to calls for further toxicological assessments .

Applications in Material Science

Overview : The compound is also explored for its properties as a component in advanced materials such as nanocomposites and smart coatings.

Research Insights : Recent studies have investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The results demonstrated that composites containing this compound exhibited improved performance under thermal stress compared to standard polymer formulations .

Wirkmechanismus

The mechanism of action of 1,1-bis(4-methylphenyl)propanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. It can also interact with enzymes and proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

- 1,3-Bis(4-methylphenyl)propan-2-one

- 1,3-Bis(4-methoxyphenyl)propan-2-one

- 1,3-Bis(4-methylphenyl)-2-propen-1-one

Comparison: 1,1-bis(4-methylphenyl)propanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it has distinct reactivity and applications in various fields of research .

Biologische Aktivität

1,1-bis(4-methylphenyl)propanone, also known as benzyl methyl ketone, is an organic compound with the molecular formula C17H18O. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in scientific research. This article will explore its biological activity, mechanisms of action, relevant case studies, and a summary of research findings.

This compound is synthesized primarily through the Friedel-Crafts alkylation reaction, where 4-methylbenzyl chloride reacts with acetone in the presence of an aluminum chloride catalyst. This reaction typically occurs at temperatures between 20-50°C. The compound appears as a colorless to pale yellow liquid that is soluble in organic solvents.

The biological activity of this compound is linked to its ability to interact with various biomolecules, including enzymes and proteins. As an electrophile, it can facilitate the formation of new chemical bonds and influence the function of target molecules.

Key Mechanisms:

- Electrophilic Interactions : The compound can act as an electrophile in nucleophilic substitution reactions.

- Enzyme Interaction : It may inhibit or enhance the activity of specific enzymes involved in metabolic pathways.

- Cellular Effects : Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties.

Biological Activity

Research indicates that this compound has several potential biological activities:

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Cytotoxicity Studies :

-

Mechanistic Studies :

- Research focused on the interaction of this compound with specific cellular pathways revealed its influence on apoptotic signaling. The inhibition of certain kinases involved in cell survival pathways was noted.

-

Comparative Analysis :

- Comparative studies with similar compounds such as 1,3-bis(4-methylphenyl)-2-propen-1-one highlighted differences in reactivity and biological activity. These studies suggest that structural variations significantly affect biological outcomes.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

1,1-bis(4-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-12-4-8-15(9-5-12)17(14(3)18)16-10-6-13(2)7-11-16/h4-11,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSZHJGDZGCIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622598 | |

| Record name | 1,1-Bis(4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158212-03-4 | |

| Record name | 1,1-Bis(4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.